molecular formula C18H19N3O3S B6478774 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide CAS No. 1260910-28-8

2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

Cat. No.: B6478774
CAS No.: 1260910-28-8
M. Wt: 357.4 g/mol
InChI Key: YOTNWZDOSMHOBK-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Thieno[3,2-d]pyrimidine backbone: A bicyclic system with sulfur-containing thiophene fused to a pyrimidine ring.
  • 3-(2-Methylpropyl) substituent: An isobutyl group at position 3, enhancing lipophilicity.
  • N-Phenylacetamide side chain: A phenyl-substituted acetamide at position 1, likely influencing target binding and solubility.

Thienopyrimidines are studied for kinase inhibition, antiviral, and anticancer activities.

Properties

IUPAC Name

2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12(2)10-21-17(23)16-14(8-9-25-16)20(18(21)24)11-15(22)19-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTNWZDOSMHOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Forum (2017)

The compounds below, reported in Pharmacopeial Forum (PF 43(1), 2017), share acetamide and pyrimidine-related motifs but differ in core structure and stereochemistry :

Compound ID Core Structure Key Substituents Stereochemistry
Target Compound Thieno[3,2-d]pyrimidine 3-(2-methylpropyl), 2,4-diketone, N-phenylacetamide Not specified
Compound m Tetrahydropyrimidin-1(2H)-yl 2-(2,6-Dimethylphenoxy)acetamido, diphenylhexan-2-yl, 3-methylbutanamide (R)-configuration at butanamide; (2S,4S,5S)
Compound n Tetrahydropyrimidin-1(2H)-yl 2-(2,6-Dimethylphenoxy)acetamido, diphenylhexan-2-yl, 3-methylbutanamide (S)-configuration at butanamide; (2R,4R,5S)
Compound o Tetrahydropyrimidin-1(2H)-yl 2-(2,6-Dimethylphenoxy)acetamido, diphenylhexan-2-yl, 3-methylbutanamide (S)-configuration at butanamide; (2R,4S,5S)
Key Differences:

Core Structure: The target compound’s thienopyrimidine core is aromatic and planar, favoring interactions with flat binding pockets (e.g., kinase ATP sites).

Substituents: The target compound’s N-phenylacetamide is simpler than the 2-(2,6-dimethylphenoxy)acetamido group in compounds m/n/o, which introduces steric bulk and additional methyl groups. The diphenylhexan-2-yl moiety in m/n/o is absent in the target compound, suggesting divergent pharmacokinetic profiles (e.g., solubility, membrane permeability).

Stereochemistry :

  • The target compound’s stereochemistry is unspecified, whereas compounds m/n/o exhibit defined stereocenters, highlighting the importance of 3D conformation in activity. For instance, compound m’s (2S,4S,5S) configuration may optimize binding to chiral targets like proteases or GPCRs .

Implications of Structural Variations

  • Bioactivity: Thienopyrimidines are often kinase inhibitors (e.g., EGFR, VEGFR), whereas tetrahydropyrimidines may target enzymes like dihydrofolate reductase or viral proteases.
  • The isobutyl group in the target compound may enhance metabolic stability relative to the diphenylhexan-2-yl chain in m/n/o, which could increase CYP450 interaction risks.

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